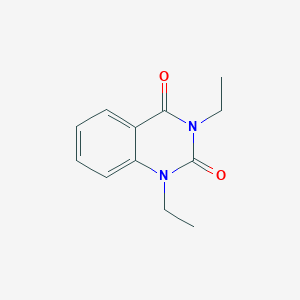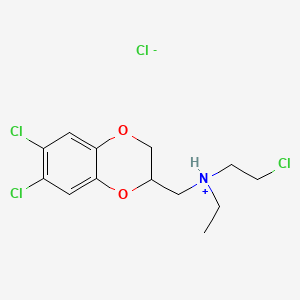
N-(2-Chloroethyl)-6,7-dichloro-N-ethyl-1,4-benzodioxan-2-methylamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Chloroethyl)-6,7-dichloro-N-ethyl-1,4-benzodioxan-2-methylamine hydrochloride is a complex organic compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique chemical structure, which includes a benzodioxan ring system substituted with chloroethyl and ethylamine groups. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-6,7-dichloro-N-ethyl-1,4-benzodioxan-2-methylamine hydrochloride typically involves multiple steps. One common method starts with the preparation of the benzodioxan ring system, followed by the introduction of chloroethyl and ethylamine groups. The final step involves the formation of the hydrochloride salt to enhance solubility and stability.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to improve efficiency and reduce production costs.
化学反応の分析
Types of Reactions
N-(2-Chloroethyl)-6,7-dichloro-N-ethyl-1,4-benzodioxan-2-methylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chloroethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
N-(2-Chloroethyl)-6,7-dichloro-N-ethyl-1,4-benzodioxan-2-methylamine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic applications, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of N-(2-Chloroethyl)-6,7-dichloro-N-ethyl-1,4-benzodioxan-2-methylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
N-(2-Chloroethyl)-N-nitrosoureas: These compounds share the chloroethyl group and are known for their anticancer activity.
N-(2-Chloroethyl)morpholine hydrochloride: Similar in structure but with a morpholine ring instead of a benzodioxan ring.
N-(2-Chloroethyl)dimethylamine hydrochloride: Contains a dimethylamine group instead of the ethylamine group.
Uniqueness
N-(2-Chloroethyl)-6,7-dichloro-N-ethyl-1,4-benzodioxan-2-methylamine hydrochloride is unique due to its specific combination of functional groups and ring system, which confer distinct chemical and biological properties. Its versatility in various applications sets it apart from other similar compounds.
特性
CAS番号 |
100310-81-4 |
|---|---|
分子式 |
C13H17Cl4NO2 |
分子量 |
361.1 g/mol |
IUPAC名 |
2-chloroethyl-[(6,7-dichloro-2,3-dihydro-1,4-benzodioxin-3-yl)methyl]-ethylazanium;chloride |
InChI |
InChI=1S/C13H16Cl3NO2.ClH/c1-2-17(4-3-14)7-9-8-18-12-5-10(15)11(16)6-13(12)19-9;/h5-6,9H,2-4,7-8H2,1H3;1H |
InChIキー |
DAFGEIIXFSVRTJ-UHFFFAOYSA-N |
正規SMILES |
CC[NH+](CCCl)CC1COC2=CC(=C(C=C2O1)Cl)Cl.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![10-Methyl-5,6-dihydro-4H,8H-[1,3]oxazolo[4,5-c]pyrido[3,2,1-ij]quinolin-8-one](/img/structure/B14166675.png)
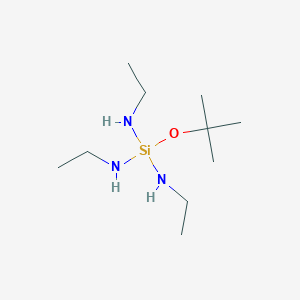
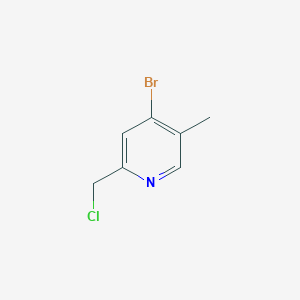
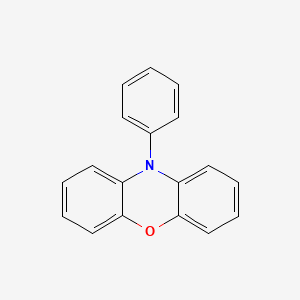

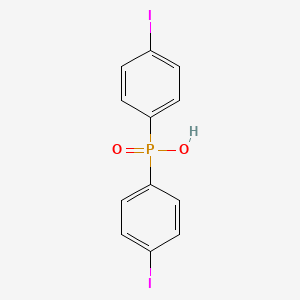
![[1-[hydroxy-[(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-3-octadecoxypropan-2-yl] acetate](/img/structure/B14166693.png)
![3-[(4-chlorophenyl)sulfanyl]-N-(tetrahydrofuran-2-ylmethyl)propanamide](/img/structure/B14166698.png)
![3-(4-Chlorophenyl)-7-phenyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-6,8-dione](/img/structure/B14166704.png)
![3-nitro-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B14166706.png)
![1-[4-(Benzylamino)-1H-pyrrol-2-yl]pent-4-en-1-one](/img/structure/B14166723.png)
